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HPLC method for quantifying Losmiprofen in plasma

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An HPLC Method for the Quantification of Losmiprofen in Human Plasma

Application Note and Protocol

Introduction

Losmiprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid group. Accurate quantification of **Losmiprofen** in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides a detailed protocol for a simple, sensitive, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of **Losmiprofen** in human plasma. The method is based on established protocols for the structurally similar compound, Loxoprofen, and has been adapted to provide a robust analytical procedure.[1]

Principle

The method involves the extraction of **Losmiprofen** and an internal standard (IS), Ketoprofen, from human plasma via a liquid-liquid extraction (LLE) or protein precipitation procedure.[2] The extracted analytes are then separated on a C18 reversed-phase column using an isocratic mobile phase. Detection and quantification are achieved using a UV detector. The concentration of **Losmiprofen** in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[3]



Materials and Reagents

- · Losmiprofen reference standard
- Ketoprofen (Internal Standard) reference standard[2]
- Acetonitrile (HPLC grade)[1][2]
- Methanol (HPLC grade)[4]
- Water (HPLC grade or double distilled)[1]
- Sodium dihydrogen phosphate[1]
- Orthophosphoric acid[2]
- Ethyl acetate[2]
- Human plasma (drug-free)
- 0.45 µm membrane filters

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Isocratic or Binary Pump
 - Autosampler
 - Column Oven
 - UV-Vis Detector[1]
- Analytical Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)[1][2]
- Data Acquisition and Processing Software
- Centrifuge



- Vortex mixer
- pH meter

Experimental ProtocolsPreparation of Solutions

- Mobile Phase: A mixture of acetonitrile and a buffer solution is commonly used. An example is Acetonitrile:0.01 M Sodium Dihydrogen Phosphate buffer (55:45 v/v), with the pH adjusted to 6.5.[1] Alternatively, a mixture of Acetonitrile:Water (40:60 v/v) adjusted to pH 3.0 with orthophosphoric acid can be used.[2] The mobile phase should be filtered through a 0.45 μm filter and degassed prior to use.
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of Losmiprofen reference standard and dissolve it in 10 mL of methanol.
- Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ketoprofen and dissolve it in 10 mL of methanol.[2]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the
 Losmiprofen stock solution with the mobile phase to achieve the desired concentrations for
 the calibration curve.
- Calibration Standards: Spike appropriate amounts of the working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve, typically ranging from 0.1 μg/mL to 10.0 μg/mL.[1][2]
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation (Liquid-Liquid Extraction)

- Pipette 500 μL of plasma sample (calibration standard, QC, or unknown) into a clean centrifuge tube.
- Add a fixed amount of the Internal Standard solution.



- Add 3 mL of ethyl acetate as the extraction solvent.[2]
- · Vortex the mixture for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Carefully transfer the upper organic layer to a new clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- Vortex for 30 seconds.
- Inject a 20 μL aliquot into the HPLC system for analysis.[4]

Chromatographic Conditions

The chromatographic conditions should be optimized to achieve good resolution and peak shape for both **Losmiprofen** and the internal standard.

Parameter	Condition	
HPLC System	Agilent 1100 Series or equivalent[4]	
Column	C18 (250 mm x 4.6 mm, 5 µm)[1][2]	
Mobile Phase	Acetonitrile : Water (40:60 v/v), pH 3.0 with $H_3PO_4[2]$	
Flow Rate	1.0 mL/min[1][2]	
Column Temp.	Ambient or controlled at 25°C	
Injection Vol.	20 μL	
Detector	UV at 220 nm[5]	
Internal Standard	Ketoprofen[2]	

Method Validation

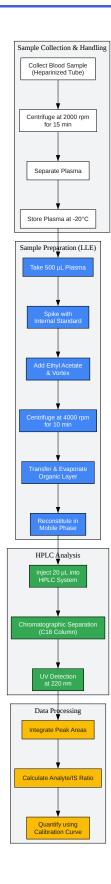


The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[6]

Parameter	Typical Acceptance Criteria	Results
Linearity (r²)	≥ 0.999	0.9991[2]
Range	0.1 - 10.0 μg/mL	The method is linear over the specified range.[1][2]
LLOQ	0.10 μg/mL	0.1 μg/mL with acceptable precision and accuracy.[2]
Accuracy (% RE)	Within ±15% (±20% for LLOQ)	Intra-day and Inter-day accuracy within ±10%.[2]
Precision (% RSD)	≤ 15% (≤ 20% for LLOQ)	Intra-day and Inter-day precision (%RSD) was less than 5%.[1]
Recovery (%)	Consistent and reproducible	67-69% for Losmiprofen and Ketoprofen.[2] >90% in another study.[1]
Selectivity	No interference at the retention times of the analyte and IS.	No interfering peaks from endogenous plasma components were observed.[2]
Stability	Freeze-thaw, short-term, long- term, post-preparative stability within ±15%	Losmiprofen is stable in plasma during storage and processing.[1]

Visualizations

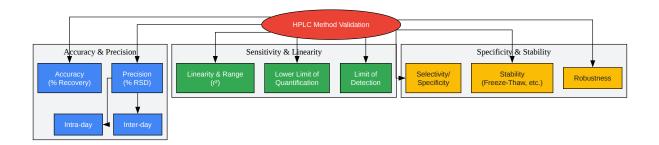




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Caption: Experimental workflow for **Losmiprofen** quantification in plasma.





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Caption: Key parameters for HPLC method validation.

Conclusion

The described HPLC-UV method provides a reliable and robust tool for the quantification of **Losmiprofen** in human plasma. The procedure involves a straightforward liquid-liquid extraction and a relatively short chromatographic run time, making it suitable for high-throughput analysis in clinical and research settings. The method demonstrates excellent linearity, accuracy, and precision, meeting the standard requirements for bioanalytical method validation.

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